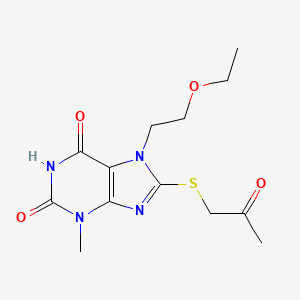

7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-4-21-6-5-17-9-10(14-13(17)22-7-8(2)18)16(3)12(20)15-11(9)19/h4-7H2,1-3H3,(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWOINUMVGGDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

- Molecular Formula : C13H18N4O4S

- Molecular Weight : 326.377 g/mol

- CAS Number : 488086-47-1

The compound features a purine base with an ethoxyethyl side chain and a thioether functional group, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the disruption of nucleotide metabolism and interference with DNA synthesis.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as those found in tumors.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It has been tested against various viral strains, showing potential efficacy in inhibiting viral replication. The exact mechanism is still under investigation but may involve interference with viral RNA synthesis.

Case Studies and Research Findings

-

Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.

Cell Line IC50 (µM) Effect HeLa 15 70% inhibition at 24h MCF-7 10 80% inhibition at 48h - Animal Studies : In vivo experiments on mice bearing tumors showed that administration of the compound led to a notable decrease in tumor size compared to control groups receiving saline.

- Mechanistic Studies : Research utilizing molecular docking simulations suggested strong binding affinity between the compound and DHFR, supporting its role as an enzyme inhibitor.

Comparison with Similar Compounds

Substituent Variability at Position 7

The position 7 substituent significantly influences physicochemical properties:

Analysis :

The ethoxyethyl group in the target compound balances lipophilicity and stability better than methoxyethyl or hydroxyethyl analogs. Isopentyl derivatives (e.g., ) prioritize lipophilicity but may face steric challenges in binding pockets .

Substituent Variability at Position 8

Position 8 modifications dictate electronic and steric interactions:

Analysis: The target’s 8-(2-oxopropyl)thio group offers a balance of reactivity and steric accessibility compared to bulkier phenacylthio or trifluoromethyl analogs. The ketone may serve as a hydrogen bond acceptor, a feature absent in non-polar substituents like CF3 .

Q & A

Q. What synthetic strategies are commonly employed to prepare 7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione?

The synthesis typically involves nucleophilic substitution at the 8-position of a xanthine core. For example, a brominated or chlorinated precursor at position 8 (e.g., 8-bromo-1,3-dimethylxanthine) reacts with thiol-containing reagents like 2-oxopropylthiol under basic conditions. Polar aprotic solvents (e.g., DMF) and temperature control (60–80°C) are critical for optimizing yields . Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Modern spectral methods are essential:

- 1H/13C NMR : Assigns protons and carbons in the purine core and substituents (e.g., ethoxyethyl and 2-oxopropylthio groups). For example, singlet peaks for methyl groups at position 3 (~3.3–3.5 ppm) and splitting patterns for ethoxyethyl chains .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C-S) bonds at ~600–700 cm⁻¹ .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ calculated vs. observed) .

Q. What preliminary biological activities have been reported for structurally similar xanthine derivatives?

Analogous 8-thio-substituted xanthines exhibit cardiovascular activity, such as antiarrhythmic effects in animal models. For instance, 8-alkylamino derivatives showed prophylactic antiarrhythmic activity in induced arrhythmia, likely via adenosine receptor modulation or ion channel interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 8-((2-oxopropyl)thio) substitution?

Key variables include:

- Solvent choice : DMF or DMSO enhances nucleophilicity of thiol reagents.

- Base selection : K₂CO₃ or Et₃N minimizes side reactions (e.g., oxidation of thiols).

- Stoichiometry : A 1.2–1.5 molar excess of the thiol reagent ensures complete substitution. Computational tools like ChemAxon’s Chemicalize.org can predict reaction feasibility and guide optimization .

Q. What contradictions exist in structure-activity relationship (SAR) studies of 8-thio-substituted xanthines, and how can they be resolved?

Some studies report enhanced cardiovascular activity with bulky 8-substituents, while others find reduced solubility and bioavailability. To resolve this:

- Perform molecular dynamics simulations to analyze substituent conformation and intramolecular interactions (e.g., hydrogen bonding in ethoxyethyl chains) .

- Conduct comparative bioassays using isogenic models to isolate substituent effects from metabolic variables .

Q. What advanced analytical methods are recommended for studying degradation pathways under physiological conditions?

Q. How does the 2-oxopropylthio group influence binding to adenosine receptors compared to other thioethers?

The ketone moiety in the 2-oxopropylthio group may form hydrogen bonds with receptor residues (e.g., His264 in A₁ receptors). Docking studies (AutoDock Vina) and SPR binding assays using receptor-coated chips can quantify affinity differences versus non-ketone thioethers .

Methodological Guidance

Designing a protocol for comparative SAR analysis of 8-substituted xanthines:

- Step 1 : Synthesize derivatives with systematic substituent variations (e.g., 8-thioalkyl vs. 8-thioaryl).

- Step 2 : Characterize solubility (logP via HPLC) and stability (TGA/DSC).

- Step 3 : Test in vitro activity (e.g., cAMP modulation in CHO-K1 cells expressing adenosine receptors) .

- Step 4 : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .

Resolving spectral ambiguities in NMR assignments for the ethoxyethyl chain:

- 2D COSY/TOCSY : Maps coupling between ethoxyethyl protons (e.g., -OCH₂CH₂O-).

- NOESY : Confirms spatial proximity of methyl groups to the purine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.